![molecular formula C18H20N2O3S B2710525 N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide CAS No. 1241698-86-1](/img/structure/B2710525.png)

N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

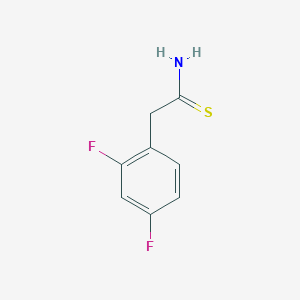

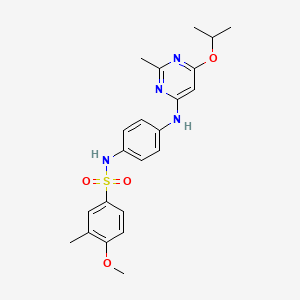

Benzamides, a significant class of amide compounds, can be synthesized through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .Molecular Structure Analysis

The molecular structure of “N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide” can be analyzed using various spectroscopic methods such as IR, 1H NMR, 13C NMR .Chemical Reactions Analysis

The chemical reactions involving benzamides are of considerable importance in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents .Aplicaciones Científicas De Investigación

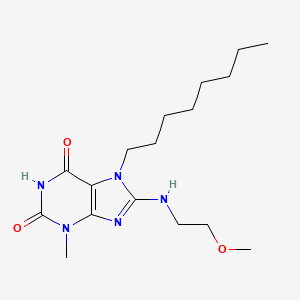

Cardiac Electrophysiological Activity

The compound is investigated for its potential in cardiac electrophysiology, particularly in the development of selective class III agents. Studies demonstrate the potency of certain N-substituted imidazolylbenzamides or benzene-sulfonamides in vitro, comparable to known selective class III agents undergoing clinical trials. These findings suggest its utility in addressing cardiac arrhythmias by modulating electrophysiological activity (Morgan et al., 1990).

Anti-Acetylcholinesterase Activity

Research on the synthesis and evaluation of piperidine derivatives reveals the compound's significant anti-acetylcholinesterase (anti-AChE) activity. Altering the benzamide structure with specific moieties can dramatically enhance this activity, suggesting its application in treating diseases characterized by AChE overactivity (Sugimoto et al., 1990).

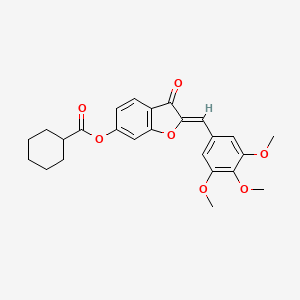

Gastro-Oesophageal Reflux Disease (GORD) Treatment

A novel antagonist of the cholecystokinin CCK2 receptor, identified through its structural description, shows promise in treating GORD. The compound's ability to inhibit gastric acid secretion and prevent acid rebound presents a novel mechanism for managing this condition (Barrett et al., 2012).

Dopamine Receptor Blockade

Investigations into novel N-[(1-ethyl-2-pyrrolidinyl)methyl]benzamides for dopamine receptor blockade reveal several compounds considerably more potent than sulpiride, a known dopamine receptor blocker. These findings highlight the compound's potential applications in neurological disorders involving dopamine dysregulation (Ogata et al., 1984).

Insecticidal Activity

The compound flubendiamide, described with a unique chemical structure including a sulfonylalkyl group, exhibits extremely strong insecticidal activity against lepidopterous pests. This suggests its application in agricultural pest management, especially in integrated pest management programs (Tohnishi et al., 2005).

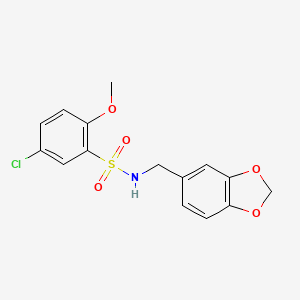

Antimicrobial and Insect-Repellent Properties

The synthesis of novel reactive dyes combining the strengths of sulfonamides and N,N-Diethyl-m-toluamide (DEET) demonstrates both antimicrobial and insect-repellent activities. These compounds offer potential applications in developing materials with built-in protection against both microbial pathogens and insect pests (Mokhtari et al., 2014).

Propiedades

IUPAC Name |

N-ethyl-4-[[[(E)-2-phenylethenyl]sulfonylamino]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O3S/c1-2-19-18(21)17-10-8-16(9-11-17)14-20-24(22,23)13-12-15-6-4-3-5-7-15/h3-13,20H,2,14H2,1H3,(H,19,21)/b13-12+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFASBQCKDXUIRQ-OUKQBFOZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)C=CC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCNC(=O)C1=CC=C(C=C1)CNS(=O)(=O)/C=C/C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-ethyl-4-[(2-phenylethenesulfonamido)methyl]benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Cyclohexylethyl[(2,3,4-trimethylphenyl)sulfonyl]amine](/img/structure/B2710451.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2710453.png)

![4-chloro-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide](/img/structure/B2710459.png)

![N-ethyl-N-[(quinolin-2-yl)methyl]prop-2-enamide](/img/structure/B2710460.png)

![2-((6-(benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2710462.png)

![(2Z)-2-[(5-chloro-2-methylphenyl)imino]-N-(furan-2-ylmethyl)-8-methoxy-2H-chromene-3-carboxamide](/img/structure/B2710463.png)